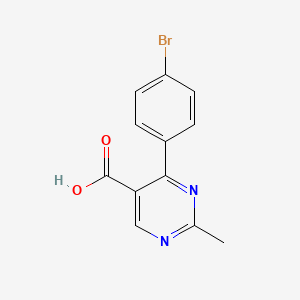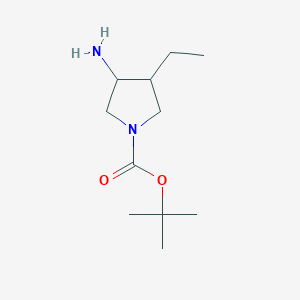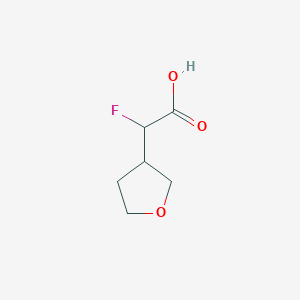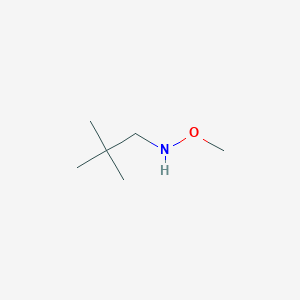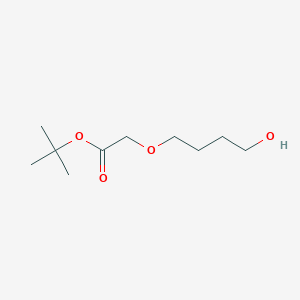
2-(4-羟基丁氧基)乙酸叔丁酯
描述
“2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” is a research chemical with the molecular formula C10H20O4 . It has a molecular weight of 204.26 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” can be represented by the SMILES notation:CC(C)(C)OC(=O)COCCCCO . Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” are not available, tert-butyl esters are known to undergo a variety of reactions. For instance, they can be converted to acid chlorides in the presence of SOCl2 . They can also be deprotected using aqueous phosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” include a predicted boiling point of 291.5°C and a density of 1.016 g/cm3 .科学研究应用
Application 1: Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : Tertiary butyl esters, including “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The method involves the use of flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
Application 2: Preparation of t-Butyl Nα-Protected Amino Acid Esters
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
- Methods of Application : The method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
- Results or Outcomes : The method affords t-butyl esters in good yields .
Application 3: Synthesis of tert-butyl acetate
- Scientific Field : Green Chemistry .
- Summary of the Application : Tert-butyl acetate (TBAC) is an emerging solvent for various products (e.g., coatings, industrial detergents and surface treating agents etc.) . It is synthesized from isobutene and acetic acid through an additive reaction .
- Methods of Application : The method proceeds from isobutene and acetic acid using mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . This method affords TBAC in good yields .
- Results or Outcomes : The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% .
Application 4: Preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Tert-butyl bromoacetate is used to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester . This compound is used in the synthesis of collagenase inhibitors .
- Methods of Application : The method involves the reaction of tert-butyl bromoacetate with the appropriate azetidinone .
- Results or Outcomes : The resultant compound is used in the synthesis of collagenase inhibitors .
安全和危害
属性
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

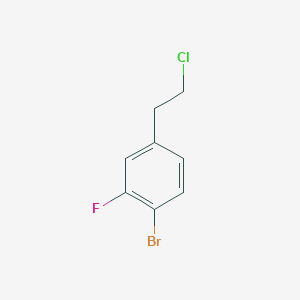
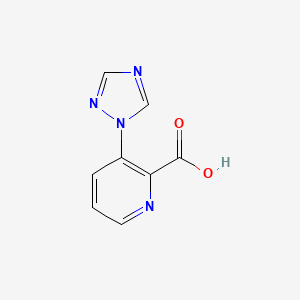
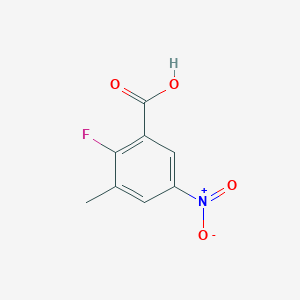
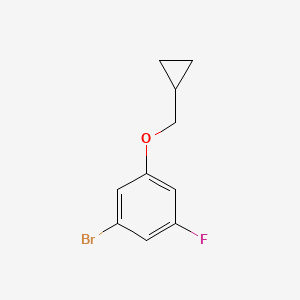
![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)
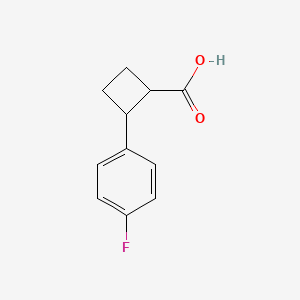
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
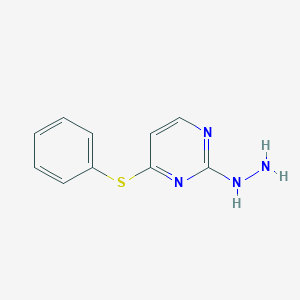
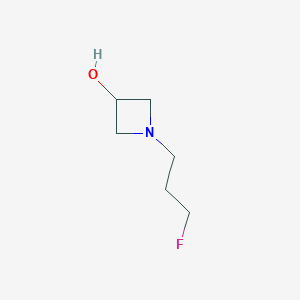
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
